Cas no 2137707-11-8 (1-{5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea)
![1-{5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea structure](https://ja.kuujia.com/scimg/cas/2137707-11-8x500.png)
1-{5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea 化学的及び物理的性質
名前と識別子
-
- 2137707-11-8
- EN300-842650
- 1-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea
- 1-{5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea
-
- インチ: 1S/C15H27N5OS/c1-10-8-20(6-5-12(10)16)9-11-7-17-14(22-11)18-13(21)19-15(2,3)4/h7,10,12H,5-6,8-9,16H2,1-4H3,(H2,17,18,19,21)
- InChIKey: NFRMVNWGXQPJJO-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(NC(C)(C)C)=O)=NC=C1CN1CCC(C(C)C1)N
計算された属性
- せいみつぶんしりょう: 325.19363168g/mol
- どういたいしつりょう: 325.19363168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 112Ų
1-{5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-842650-10.0g |
1-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea |
2137707-11-8 | 95.0% | 10.0g |
$4052.0 | 2025-02-21 | |
Enamine | EN300-842650-0.1g |
1-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea |
2137707-11-8 | 95.0% | 0.1g |
$829.0 | 2025-02-21 | |
Enamine | EN300-842650-1g |
2137707-11-8 | 1g |
$943.0 | 2023-09-02 | |||
Enamine | EN300-842650-10g |
2137707-11-8 | 10g |
$4052.0 | 2023-09-02 | |||
Enamine | EN300-842650-0.05g |
1-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea |
2137707-11-8 | 95.0% | 0.05g |
$792.0 | 2025-02-21 | |
Enamine | EN300-842650-0.25g |
1-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea |
2137707-11-8 | 95.0% | 0.25g |
$867.0 | 2025-02-21 | |
Enamine | EN300-842650-1.0g |
1-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea |
2137707-11-8 | 95.0% | 1.0g |
$943.0 | 2025-02-21 | |
Enamine | EN300-842650-2.5g |
1-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea |
2137707-11-8 | 95.0% | 2.5g |
$1848.0 | 2025-02-21 | |
Enamine | EN300-842650-5.0g |
1-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea |
2137707-11-8 | 95.0% | 5.0g |
$2732.0 | 2025-02-21 | |
Enamine | EN300-842650-0.5g |
1-{5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea |
2137707-11-8 | 95.0% | 0.5g |
$905.0 | 2025-02-21 |
1-{5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
8. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
1-{5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylureaに関する追加情報
Professional Introduction to Compound with CAS No. 2137707-11-8 and Product Name: 1-{5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea
Compound with the CAS number 2137707-11-8 and the product name 1-{5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and development. The molecular framework of this compound integrates several key pharmacophoric elements, including a thiazole core, an amino-piperidine side chain, and a tert-butylurea moiety, which collectively contribute to its unique chemical and biological properties.
The thiazole ring is a heterocyclic aromatic compound that has been extensively studied for its pharmacological activity. It is a sulfur-containing five-membered ring that serves as a common structural motif in numerous bioactive molecules. The presence of the thiazole ring in this compound suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating various physiological processes. Recent studies have highlighted the role of thiazole derivatives in the development of antimicrobial, antiviral, and anticancer agents, underscoring the therapeutic relevance of this structural feature.
Complementing the thiazole core is the 4-amino-3-methylpiperidine side chain. Piperidine derivatives are well-known for their versatility in drug design due to their ability to mimic natural amino acid structures and interact with biological systems. The amino group at the 4-position of the piperidine ring provides a site for further functionalization, enabling the creation of diverse pharmacological entities. In particular, modifications at this position have been shown to enhance binding affinity and selectivity towards specific biological targets. The incorporation of a methyl group at the 3-position further stabilizes the piperidine ring, contributing to the overall structural integrity of the compound.
The tert-butylurea moiety at the 3-position of the thiazole ring adds another layer of complexity to the compound's structure. Urea derivatives are frequently employed in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, thereby enhancing binding interactions. The tert-butyl group provides steric hindrance, which can be strategically used to improve selectivity and reduce off-target effects. This feature is particularly important in drug development, where minimizing side effects is a primary concern. The combination of these structural elements makes this compound a promising candidate for further exploration in pharmaceutical research.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how these structural features contribute to the compound's biological activity. By leveraging high-throughput screening and virtual docking techniques, researchers can rapidly evaluate potential interactions between this compound and various biological targets. These computational approaches have been instrumental in identifying lead compounds for drug development and optimizing their pharmacokinetic properties.
In addition to its structural complexity, this compound exhibits intriguing physicochemical properties that make it suitable for pharmaceutical applications. The presence of multiple functional groups allows for solubility optimization across different solvents, which is crucial for formulation development. Furthermore, its stability under various conditions ensures that it can be effectively stored and transported without degradation.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been employed to construct the complex molecular framework efficiently. Techniques such as nucleophilic substitution reactions, cyclization processes, and protection-deprotection strategies are commonly utilized in its preparation. These synthetic approaches not only highlight the synthetic prowess but also underscore the importance of methodological innovation in pharmaceutical chemistry.
From a therapeutic perspective, this compound holds promise in several areas of medical research. Its structural features suggest potential activity against diseases characterized by abnormal enzymatic or receptor function. For instance, thiazole derivatives have been investigated for their role in modulating inflammatory pathways and neurotransmitter systems. The amino-piperidine moiety may interact with ion channels or G protein-coupled receptors (GPCRs), offering opportunities for developing treatments targeting neurological disorders or cardiovascular diseases.
Ongoing clinical trials and preclinical studies are exploring the therapeutic potential of similar compounds with analogous structures. These investigations aim to validate their efficacy and safety profiles before moving into human testing phases. The results from these studies will provide valuable insights into how best to leverage this compound's unique properties for therapeutic benefit.
The role of interdisciplinary collaboration cannot be overstated in advancing pharmaceutical research like that surrounding this compound. Chemists work hand-in-hand with biologists, pharmacologists, and clinicians to translate basic scientific discoveries into tangible medical solutions. This collaborative approach ensures that compounds such as this one are thoroughly evaluated from multiple angles before being considered for clinical use.
As our understanding of disease mechanisms continues to evolve so too does our capacity to design molecules that target them effectively at a molecular level—this compound stands as an example where cutting-edge chemical design meets biological insight creating new possibilities within medicine today tomorrow's cures may very well begin here
2137707-11-8 (1-{5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}-3-tert-butylurea) 関連製品
- 90873-35-1(ethyl 5-amino-4,6-dimethyl-pyridine-3-carboxylate)
- 104997-49-1(Ethyl 2-bromoquinoline-4-carboxylate)
- 1539194-19-8(1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine)
- 878259-34-8(1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one)
- 1823912-15-7(N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL)
- 1804023-14-0(4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine)
- 941943-62-0(N-(4-{(3-chloro-4-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide)
- 477548-64-4(methyl 4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylcarbamoyl}benzoate)
- 441291-34-5(N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide)
- 2229187-44-2(3-(4-fluorophenyl)-1H-pyrazole-4-carboximidamide)




